molecular formula C21H22N2O3 B5062306 4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide

4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide

Cat. No. B5062306
M. Wt: 350.4 g/mol
InChI Key: MZQIYFSXGHLSIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzamide derivatives involves various chemical strategies aimed at introducing specific functional groups that influence the compound's properties and activities. For instance, the synthesis of benzisoxazole derivatives as acetylcholinesterase inhibitors involves alkylation reactions and has been shown to produce compounds with high specificity and activity, albeit with varied success in terms of brain permeability and distribution (Brown-Proctor et al., 1999). Such methods could potentially be adapted for the synthesis of "4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide," focusing on achieving the desired structural configuration and functionalization to optimize the compound's activity and selectivity.

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in their chemical behavior and interaction with biological targets. Studies involving X-ray diffraction and density functional theory (DFT) calculations, such as those on novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, reveal insights into molecular geometry, electronic properties, and intermolecular interactions that influence compound stability and reactivity (Demir et al., 2015). These analyses are fundamental in understanding the behavior of "4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide" at a molecular level, predicting its interactions with biological molecules.

Chemical Reactions and Properties

Benzamide derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. The reactivity can be tailored through structural modifications, as demonstrated in the synthesis of benzodiazepine derivatives, where specific substituents affect the course of reductive cyclization reactions (Bhaskar et al., 2019). Such insights could guide the development of synthetic routes and reaction conditions suitable for "4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide," enhancing yield and purity.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are critical for their application and handling. For example, polymorphic studies of benzothiazine derivatives reveal the impact of crystal packing and intermolecular interactions on the compound's stability and biological activity, indicating that such properties could significantly influence the effectiveness of "4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide" in practical applications (Shishkina et al., 2022).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other molecules, stability under various conditions, and interaction with biological targets, is crucial for predicting the behavior of benzamide derivatives in different environments. The anticonvulsant activity of ameltolide analogues, including 4-amino-N-(2-ethylphenyl)benzamide, illustrates the significance of chemical structure in determining biological activity, suggesting that similar analyses could shed light on the potential applications and limitations of "4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-ethylphenyl)benzamide" in various contexts (Lambert et al., 1995).

Future Directions

The future research directions for this compound could include exploring its potential biological activity, given the known activities of many benzamide derivatives . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties.

properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-16-7-5-6-8-20(16)22-21(24)17-9-11-18(12-10-17)25-13-19-14(2)23-26-15(19)3/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQIYFSXGHLSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901323169
Record name 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268541
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide

CAS RN

790683-80-6
Record name 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-ethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901323169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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